![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a derivative of dinitrophenol and is commonly used as a hapten to study the immune system. DNBS has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism Of Action
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is a hapten, which means that it is not immunogenic on its own but can bind to larger proteins to form an immunogenic complex. When 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid binds to a protein, it can be recognized by T-cells as foreign, leading to the activation of the immune system.
Biochemical And Physiological Effects
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of inflammation on the gut, as well as the effects of immune tolerance and hypersensitivity. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
One advantage of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-established hapten, with a large body of research supporting its use. However, one limitation of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. One area of interest is the use of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in the development of vaccines and immunotherapies. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been studied as a potential treatment for inflammatory bowel disease, and further research in this area could lead to the development of new treatments. Additionally, 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have antimicrobial properties, and further research in this area could lead to the development of new antibiotics.
Synthesis Methods
The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of sodium hydroxide to form 2,4-dinitrophenylamine. This intermediate is then reacted with benzenesulfonyl chloride to form 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is commonly used as a hapten to study the immune system. It has been shown to stimulate a T-cell-mediated immune response, leading to the production of antibodies against 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. This response can be used to study the mechanisms of immune tolerance and hypersensitivity.
properties
CAS RN |
15347-52-1 |
|---|---|
Product Name |
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid |
Molecular Formula |
C18H14N4O7S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
InChI Key |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Other CAS RN |
6373-74-6 15347-52-1 |
Related CAS |
6373-74-6 (hydrochloride salt) |
synonyms |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



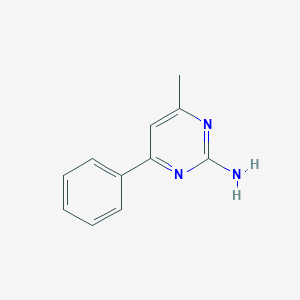
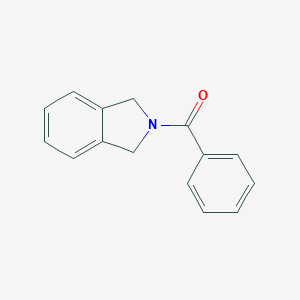
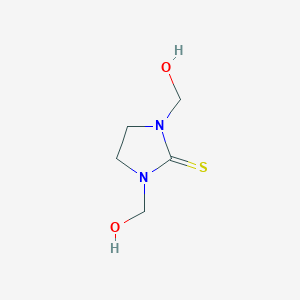
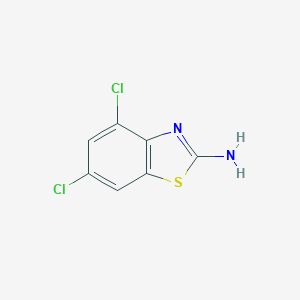
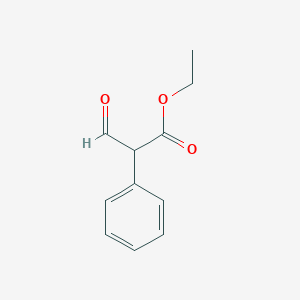
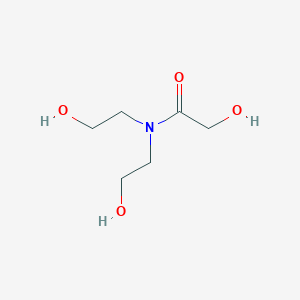
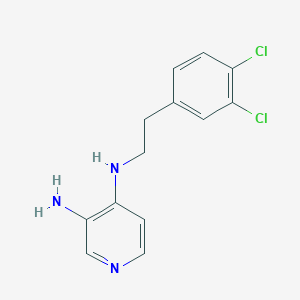
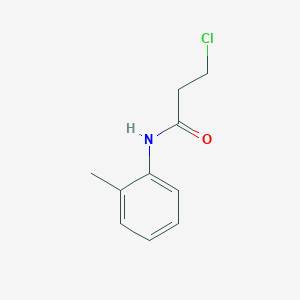
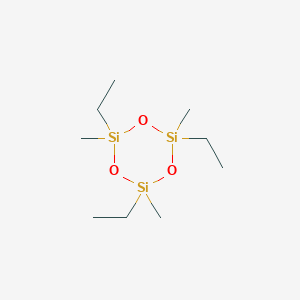
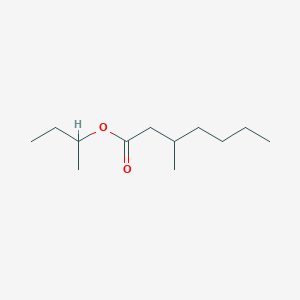
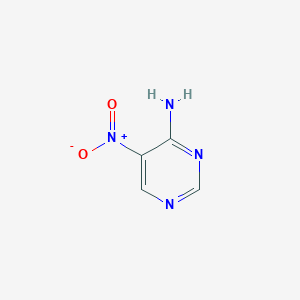
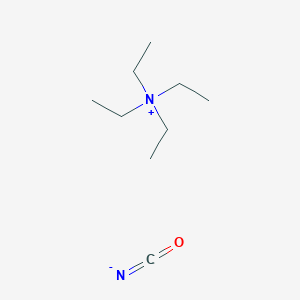
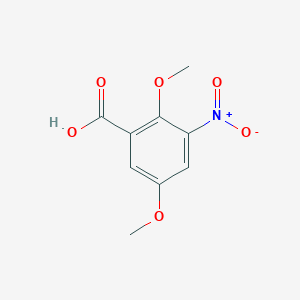
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)